![molecular formula C4H3BrO3S2 B12093314 5-bromothiophene-2-sulfonic Acid CAS No. 73348-44-4](/img/structure/B12093314.png)
5-bromothiophene-2-sulfonic Acid
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Overview
Description
5-bromothiophene-2-sulfonic acid is an organic compound that belongs to the class of thiophene derivatives Thiophene is a five-membered aromatic ring containing one sulfur atom The bromine and sulfonic acid groups attached to the thiophene ring make this compound particularly interesting for various chemical applications
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-bromothiophene-2-sulfonic acid typically involves the bromination of thiophene followed by sulfonation. One common method is to start with thiophene, which is brominated using bromine or N-bromosuccinimide (NBS) to introduce the bromine atom at the 5-position. The brominated thiophene is then subjected to sulfonation using sulfur trioxide (SO₃) or chlorosulfonic acid (ClSO₃H) to introduce the sulfonic acid group at the 2-position .
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis. Industrial methods often focus on scalability and cost-effectiveness, employing advanced techniques such as microwave-assisted synthesis or catalytic processes .
Chemical Reactions Analysis
Types of Reactions
5-bromothiophene-2-sulfonic acid undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles through nucleophilic substitution reactions.
Oxidation and Reduction: The thiophene ring can undergo oxidation to form sulfoxides or sulfones, while reduction can lead to the formation of thiols.
Coupling Reactions: The compound can participate in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds with other aromatic compounds.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide can be used to replace the bromine atom.
Oxidation: Oxidizing agents like hydrogen peroxide (H₂O₂) or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are employed.
Coupling: Palladium catalysts and boronic acids are used in Suzuki-Miyaura coupling reactions.
Major Products Formed
Substitution: Products include various substituted thiophenes depending on the nucleophile used.
Oxidation: Products include thiophene sulfoxides and sulfones.
Reduction: Products include thiophene thiols.
Coupling: Products include biaryl compounds and other complex aromatic structures.
Scientific Research Applications
Chemical Properties and Structure
5-Bromothiophene-2-sulfonic acid has the chemical formula C4H3BrO3S2. It features a bromine atom and a sulfonic acid group attached to a thiophene ring, which enhances its reactivity and biological properties compared to other thiophenes and sulfonamides. The compound exhibits unique structural characteristics, including the ability to form hydrogen bonds, which are crucial for its interactions in biochemical pathways.
Organic Synthesis
This compound serves as a critical building block in organic synthesis, particularly in the formation of complex molecules through coupling reactions such as the Suzuki-Miyaura reaction. This reaction involves the formation of carbon-carbon bonds, enabling the synthesis of various biochemically relevant compounds.
Table 1: Key Reactions Involving this compound
Reaction Type | Description | Applications |
---|---|---|
Suzuki-Miyaura Coupling | Formation of carbon-carbon bonds | Synthesis of pharmaceuticals and agrochemicals |
Nucleophilic Substitution | Reactivity with nucleophiles | Development of enzyme inhibitors |
Electrophilic Aromatic Substitution | Functionalization of thiophene ring | Creation of novel materials |
The compound exhibits notable biological activities, including antimicrobial and anticancer properties. It has been studied for its potential as an inhibitor of quorum sensing in Vibrio species, which affects virulence and biofilm formation.
Case Study: Quorum Sensing Inhibition
Research demonstrated that this compound inhibits quorum sensing by binding to the SmcR protein, impacting gene expression related to bacterial virulence. This inhibition leads to reduced motility and biofilm formation in pathogenic bacteria.
Antimicrobial Properties
Studies have shown that derivatives of this compound exhibit significant antimicrobial activity against various pathogens.
Table 2: Antimicrobial Activity of Derivatives
Compound | Pathogen | Minimum Inhibitory Concentration (MIC) |
---|---|---|
Derivative A | Botrytis cinerea | 2.67 μg/mL |
Derivative B | Bursaphelenchus xylophilus | 25.92 μg/mL |
Enzyme Inhibition
The compound has been investigated for its ability to inhibit urease activity, which is vital for certain bacterial survival mechanisms. This characteristic positions it as a potential therapeutic agent for managing infections related to urease-producing bacteria.
Mechanism of Action
The mechanism of action of 5-bromothiophene-2-sulfonic acid depends on its specific application. In enzyme inhibition, the compound interacts with the active site of the enzyme, blocking its activity. For example, as a carbonic anhydrase inhibitor, it binds to the zinc ion in the enzyme’s active site, preventing the hydration of carbon dioxide . In other applications, the compound’s reactivity and functional groups allow it to participate in various chemical transformations, influencing molecular pathways and targets .
Comparison with Similar Compounds
Similar Compounds
- 5-chlorothiophene-2-sulfonic acid
- 5-fluorothiophene-2-sulfonic acid
- 5-iodothiophene-2-sulfonic acid
Uniqueness
5-bromothiophene-2-sulfonic acid is unique due to the presence of both bromine and sulfonic acid groups, which confer distinct reactivity and properties. The bromine atom allows for versatile substitution reactions, while the sulfonic acid group enhances solubility and reactivity in aqueous environments. This combination makes it a valuable compound for various synthetic and research applications .
Biological Activity
5-Bromothiophene-2-sulfonic acid is an organosulfur compound notable for its diverse biological activities and potential applications in medicinal chemistry. This article delves into its biological activity, including mechanisms of action, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure and Properties
This compound has the molecular formula C4H3BrO3S2 and a molecular weight of approximately 243.1 g/mol. Its structure features a bromine atom, a sulfonic acid group, and a thiophene ring, which contribute to its reactivity and biological properties .
The biological activity of this compound can be attributed to several mechanisms:
- Enzyme Inhibition : The sulfonamide group can form hydrogen bonds with enzymes, potentially inhibiting their activity. This property is particularly significant in the context of urease inhibition, which is relevant for treating conditions like kidney stones.
- Antibacterial Activity : Research indicates that thiophene derivatives exhibit antibacterial properties. For instance, related compounds have shown effectiveness against various bacterial strains, including resistant strains .
Structure-Activity Relationship (SAR)
The SAR of this compound highlights the importance of its functional groups in determining biological activity:
Compound | Key Features | Biological Activity |
---|---|---|
This compound | Bromine atom; sulfonic acid group | Potential antibacterial and urease inhibition |
5-Bromothiophene-2-sulfinic acid | Sulfinic acid group | Related antibacterial properties |
Thiophene derivatives | Varying substitutions | Diverse biological profiles |
This table illustrates how modifications to the thiophene structure can enhance or alter biological activity, underscoring the compound's versatility in drug design.
Case Studies and Research Findings
- Antibacterial Efficacy : A study demonstrated that derivatives of thiophene, including those related to this compound, exhibited significant antibacterial activity against Salmonella Typhi, with minimal inhibitory concentration (MIC) values as low as 3.125 mg/mL . This finding suggests potential therapeutic applications in treating infections caused by resistant bacteria.
- Urease Inhibition : Research has indicated that compounds similar to this compound can act as urease inhibitors. This action is crucial for developing treatments for urolithiasis (kidney stones) and certain urinary tract infections .
- Molecular Docking Studies : Molecular docking studies have been conducted to explore the binding affinity of thiophene derivatives to bacterial enzymes. These studies provide insights into how structural variations influence biological activity and help identify promising candidates for further development .
Properties
CAS No. |
73348-44-4 |
---|---|
Molecular Formula |
C4H3BrO3S2 |
Molecular Weight |
243.1 g/mol |
IUPAC Name |
5-bromothiophene-2-sulfonic acid |
InChI |
InChI=1S/C4H3BrO3S2/c5-3-1-2-4(9-3)10(6,7)8/h1-2H,(H,6,7,8) |
InChI Key |
WLQPUTXHTCZSFK-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(SC(=C1)Br)S(=O)(=O)O |
Origin of Product |
United States |
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